16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one
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Overview
Description
16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the core structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Functional groups such as hydroxyl, carbonyl, and olefinic groups are introduced through reactions like oxidation, reduction, and substitution.
Cyclization: The formation of the lactone ring is achieved through intramolecular esterification or lactonization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halides, amines, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield a secondary or primary alcohol.
Scientific Research Applications
16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups or stereochemistry.
Other lactones: Compounds with similar lactone rings but different side chains or functional groups.
Hydroxy-kolavadien derivatives: Compounds with similar core structures but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[2-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1 |
InChI Key |
UVNWQSVZIUIVBI-XLBPYVILSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |
Origin of Product |
United States |
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